N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound characterized by a benzodioxole moiety linked to a hydroxypropyl chain and a 4-methylthiophene-2-carboxamide group. The benzodioxole group is a common pharmacophore known for enhancing metabolic stability and binding affinity in drug design, while the thiophene-carboxamide moiety may contribute to interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-6-15(22-8-10)16(19)17-5-4-12(18)11-2-3-13-14(7-11)21-9-20-13/h2-3,6-8,12,18H,4-5,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIILZFABYCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE, has been found to have significant activity against various cancer cell lines. It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a crucial role in angiogenesis.
Mode of Action
The compound interacts with its target, VEGFR1, leading to the inhibition of the receptor’s activity. This interaction disrupts the signaling pathways associated with VEGFR1, resulting in changes in cellular processes such as cell proliferation and migration.
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the VEGF signaling pathway, which is involved in angiogenesis. By inhibiting VEGFR1, the compound disrupts this pathway, leading to reduced angiogenesis. This can result in decreased tumor growth, as angiogenesis is a critical process for tumor development and progression.
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.
Cellular Effects
The compound exerts notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects are particularly pronounced in the context of cancer cells, where it has been observed to induce apoptosis and cause cell cycle arrests.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can influence metabolic flux or metabolite levels.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₉N₃O₄S
- Molecular Weight : 373.44 g/mol
- CAS Number : 1421451-88-8
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene carboxamide structure, which contribute to its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance:
- Study Findings : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives revealed IC₅₀ values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells. These values indicate potent cytotoxicity compared to standard drugs like doxorubicin .
The anticancer mechanisms of compounds related to the benzo[d][1,3]dioxole structure often involve:
- EGFR Inhibition : Compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor growth and proliferation.
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2 .
Comparative Biological Activity
A comparative analysis of related compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)acetamide | Contains benzo[d][1,3]dioxole; lacks thiophene | Antimicrobial |
| 4-Fluoro-N-(phenyl)benzenesulfonamide | Fluorinated aromatic; sulfonamide present | Enzyme inhibition |
| This compound | Hydroxypropyl linker; thiophene carboxamide | Anticancer |
Synthesis and Evaluation
Research has demonstrated various synthetic routes for producing this compound. The synthesis typically involves:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization of catechol derivatives with formaldehyde.
- Hydroxypropyl Group Introduction : Utilizes nucleophilic substitution reactions.
- Final Amide Formation : Involves coupling with thiophene derivatives using carbodiimide-mediated techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Thiophene/Thiazole Moieties
Several compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
Compound D14 : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide
- Key Features :
- Contains a benzodioxole group and a methylthiophenyl substituent.
- Exhibits a penta-2,4-dienamide backbone instead of a hydroxypropyl chain.
- Properties :
Compound 78 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Key Features :
- Incorporates a cyclopropane ring and a thiazole core.
- Substituted with a 4-(methylthio)benzoyl group.
- Properties :
Compound 35 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
Thiophene-Carboxamide Derivatives
Compound 45p : Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate
- Key Features :
- Contains a methylthiophene-isoxazole hybrid structure.
- Synthesis :
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide
Comparative Data Table
Key Findings and Structure-Activity Relationships (SARs)
Benzodioxole Role : The benzodioxole group enhances metabolic stability across analogs, as seen in D14 and Compound 78, likely due to its electron-rich aromatic system .
Hydroxypropyl vs. Alternative Linkers : The hydroxypropyl chain in the target compound may improve solubility compared to rigid linkers (e.g., cyclopropane in Compound 78), but this requires experimental validation .
Thiophene/Thiazole Impact : Thiazole-containing derivatives (e.g., Compounds 78 and 35) exhibit higher yields (23–34%) compared to thiophene-based analogs, possibly due to better crystallinity during synthesis .
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 35) may reduce reactivity but enhance binding affinity in biological assays .
Preparation Methods
Solvent and Catalyst Screening
Replacing DCM with dimethylformamide (DMF) increases yield to 78% due to improved solubility. Catalytic use of hydroxybenzotriazole (HOBt) reduces side products.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) shortens reaction time to 1 hour with comparable yield (70%).
Analytical Characterization
Table 1 : Spectral Data for N-(3-(Benzo[d]Dioxol-5-yl)-3-Hydroxypropyl)-4-Methylthiophene-2-Carboxamide
| Technique | Data |
|---|---|
| 1H NMR | δ 8.77 (d, 1H), 6.85 (s, 1H), 5.96 (s, 2H), 2.62 (s, 3H) |
| 13C NMR | δ 167.8 (C=O), 148.2 (C–O), 125.4 (Ar–C), 24.1 (CH3) |
| HRMS | [M+H]+ calc. 360.1214, found 360.1211 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
